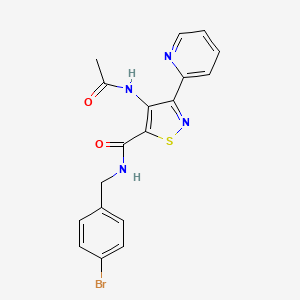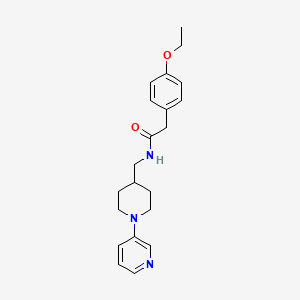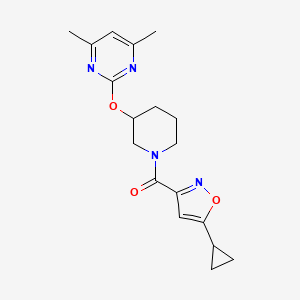![molecular formula C15H14Cl2N2O4S B2709825 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-96-2](/img/structure/B2709825.png)
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with a variety of potential applications . It is a complex molecule that can be analyzed in terms of its structure, synthesis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is complex, with multiple functional groups. The molecule has a molecular formula of C15H14Cl2N2O4S and a molecular weight of 389.25.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate include its structure, melting point, boiling point, and density . These properties can influence how the compound behaves in different environments and how it interacts with other substances .Wissenschaftliche Forschungsanwendungen
Generation and Reactivity of Cations
- Photolysis of Chloroaniline Derivatives : Research on 4-chloroaniline and its N,N-dimethyl derivative under photolysis in polar media showed efficient photoheterolysis forming corresponding triplet phenyl cations, with potential implications for understanding the behavior of similar compounds under light exposure (Guizzardi et al., 2001).
Host-guest Complexation
- Complexation Studies : The interaction of certain macro-cycles with various ions demonstrated complexation behavior, which could inform the study of molecular interactions and binding properties of structurally related compounds (Keipert, Knobler, & Cram, 1987).
Synthesis and Resolution
- Quinazolinone Atropisomeric Phosphine Ligands : The synthesis and resolution of specific ligands provided insights into the structural configuration and potential applications in catalysis, which may be relevant for designing reactions involving similar chloroanilino carbonyl compounds (Dai, Wong, & Virgil, 1998).
Optical and Electrochemical Properties
- Nonlinear Optical Absorption : The study on novel chalcone derivative compounds highlighted their potential for optical device applications due to distinctive nonlinear optical properties, suggesting avenues for research into the optical characteristics of chloroanilino carbonyl compounds (Rahulan et al., 2014).
Catalytic Activity
- Palladium(II) Complexes : The formation of palladium complexes with a specific ligand, depending on the solvent, and their high catalytic activity for the Heck reaction, may inform the use of chloroanilino carbonyl compounds in catalytic processes (Das, Rao, & Singh, 2009).
Eigenschaften
IUPAC Name |
[2-chloro-4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-7-6-10(8-13(14)17)15(20)18-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPAJKITNHDQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

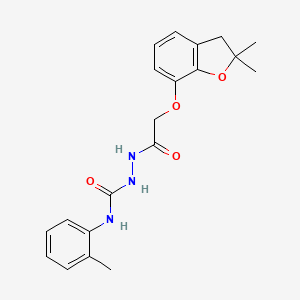
ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)
![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)
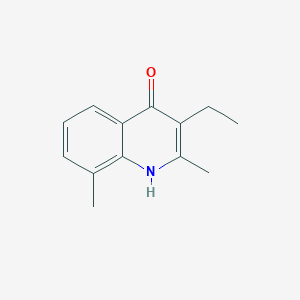
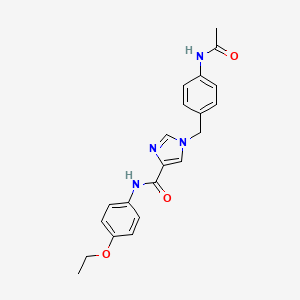
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
